

Spectroscopic Profile of 8-Bromoquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromoquinoline-3-carboxylic acid

Cat. No.: B1289436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **8-Bromoquinoline-3-carboxylic acid**. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Bromoquinoline-3-carboxylic acid**. These values are estimated based on the analysis of structurally similar compounds and known substituent effects on the quinoline and carboxylic acid moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO-d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~9.3 - 9.5	d	~2.0
H-4	~8.8 - 9.0	d	~2.0
H-5	~8.1 - 8.3	dd	~8.5, 1.5
H-6	~7.8 - 8.0	t	~8.0
H-7	~7.9 - 8.1	dd	~7.5, 1.5
COOH	~13.0 - 14.0	br s	-

d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~152 - 154
C-3	~125 - 127
C-4	~138 - 140
C-4a	~128 - 130
C-5	~130 - 132
C-6	~129 - 131
C-7	~127 - 129
C-8	~120 - 122
C-8a	~148 - 150
C=O	~166 - 168

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Predicted Identity	Notes
251/253	[M] ⁺	Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
234/236	[M-OH] ⁺	Loss of the hydroxyl radical from the carboxylic acid group.
206/208	[M-COOH] ⁺	Loss of the carboxyl group.
127	[M-Br-CO] ⁺	Loss of bromine and carbon monoxide.

Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic Technique	Predicted Absorption	Functional Group
IR	~2500-3300 cm ⁻¹ (broad)	O-H stretch (carboxylic acid dimer)
IR	~1710-1730 cm ⁻¹ (strong)	C=O stretch (conjugated carboxylic acid)
IR	~1600, ~1570, ~1480 cm ⁻¹	C=C and C=N stretches (aromatic rings)
IR	~1280-1320 cm ⁻¹	C-O stretch
IR	~750-800 cm ⁻¹	C-Br stretch
UV-Vis (in Ethanol)	$\lambda_{\text{max}} \approx 210\text{-}220 \text{ nm}, 260\text{-}270 \text{ nm}, 310\text{-}320 \text{ nm}$	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the quinoline ring system and carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **8-Bromoquinoline-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the ¹H and ¹³C NMR spectra.

Methodology:

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-10 mg of **8-Bromoquinoline-3-carboxylic acid**.
 - For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for observing the carboxylic acid proton.
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
 - Employ a pulse angle of 30-45 degrees.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **8-Bromoquinoline-3-carboxylic acid** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation:
 - Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
 - Set the ionization energy to 70 eV.

- Scan a mass-to-charge ratio (m/z) range that includes the expected molecular ion (e.g., m/z 50-350).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$). The presence of a pair of peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a monobrominated compound.
 - Analyze the fragmentation pattern to identify characteristic losses, such as the hydroxyl and carboxyl groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - As **8-Bromoquinoline-3-carboxylic acid** is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Analysis:
 - The instrument software will automatically subtract the background from the sample spectrum.
 - Identify the characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the aromatic C=C and C=N bonds, and the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

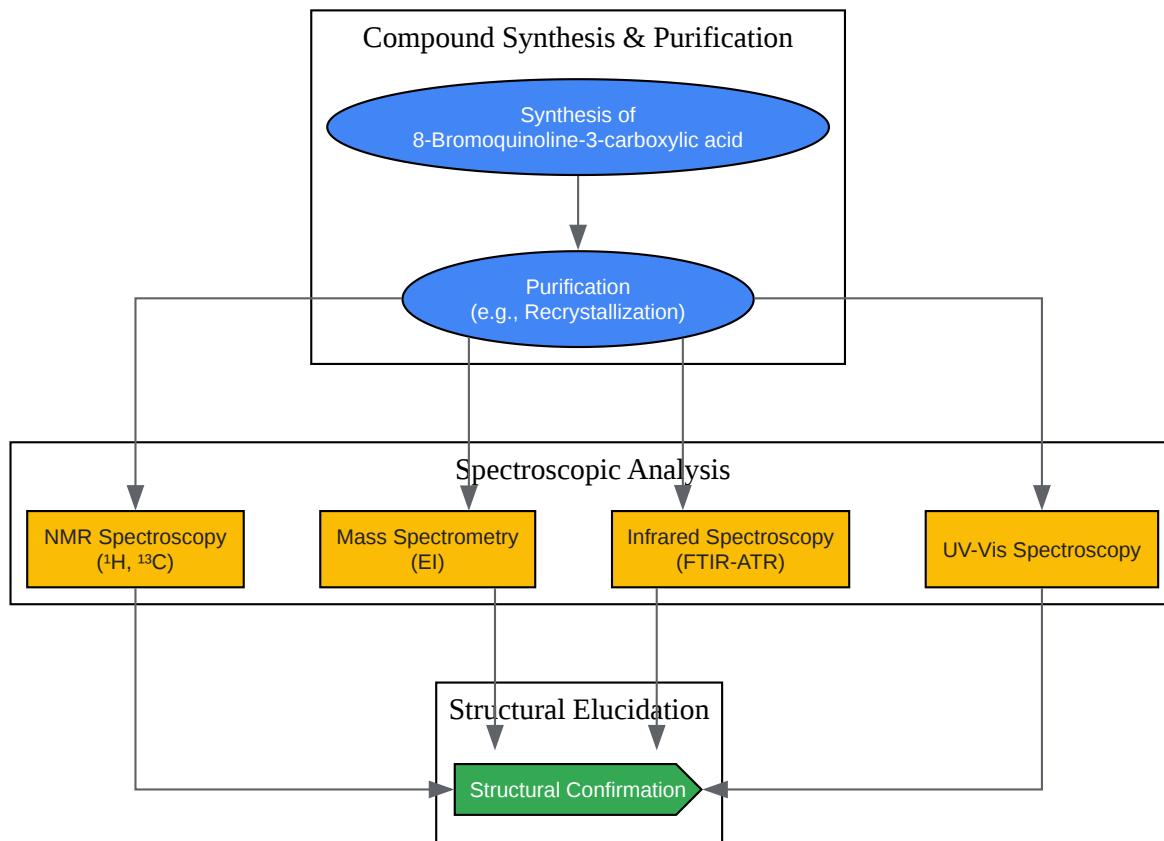
Objective: To determine the electronic absorption properties of the compound.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **8-Bromoquinoline-3-carboxylic acid** in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the absorbance of the sample from approximately 200 to 400 nm.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{max}).

Visualizations

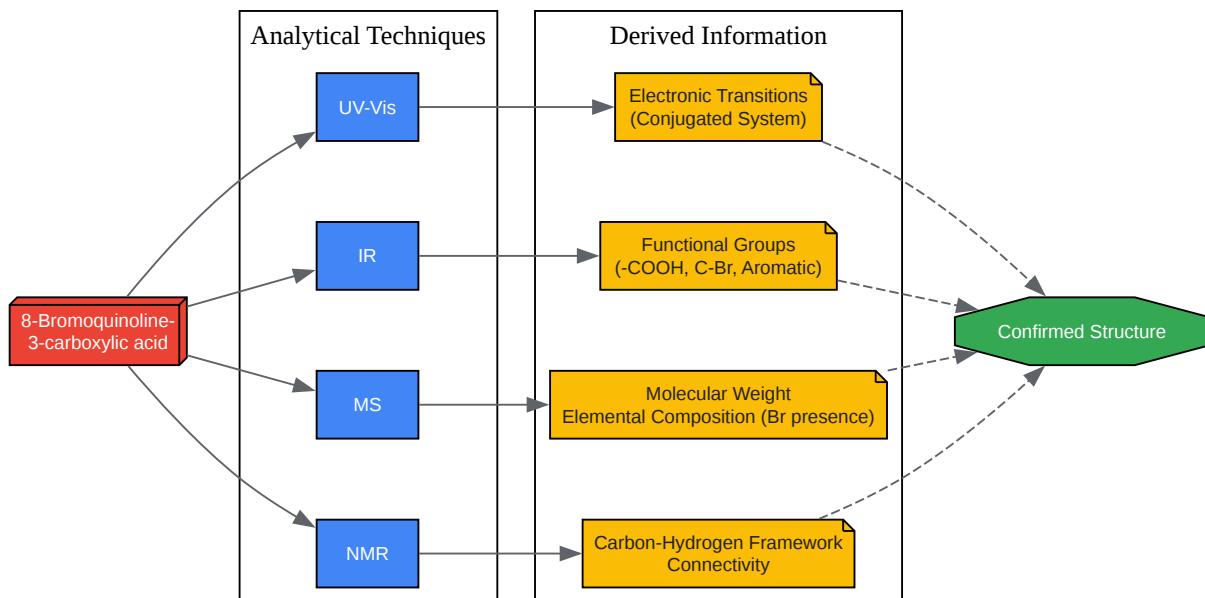
Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **8-Bromoquinoline-3-carboxylic acid**.

Diagram 2: Logical Relationship of Spectroscopic Data



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Caption: Logical flow from spectroscopic techniques to the structural elucidation of the compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com